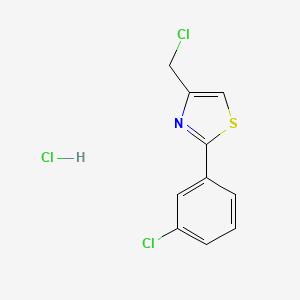

4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NS.ClH/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7;/h1-4,6H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXLYGPSLQHDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383308 | |

| Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-83-8 | |

| Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis and characterization of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole scaffold is a privileged structure found in numerous FDA-approved drugs, and its derivatives are widely explored for a range of pharmacological activities.[1][2][3] This document outlines a robust and reproducible synthetic methodology based on the Hantzsch thiazole synthesis, followed by a detailed multi-technique approach for structural elucidation and purity confirmation. The causality behind experimental choices is explained, and best practices are highlighted to ensure the integrity and validity of the results. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel small molecules.

Introduction and Significance

Thiazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[1][2] The specific substitution pattern on the thiazole ring is critical in modulating the compound's pharmacological profile.[4] The title compound, this compound (CAS No. 690632-83-8)[5], is a valuable synthetic intermediate. Its structure features three key components:

-

A 2-arylthiazole core : The 3-chlorophenyl group at the 2-position provides a scaffold for potential interactions with biological targets.

-

A reactive chloromethyl group : The C4-chloromethyl substituent is a versatile handle for further chemical modifications via nucleophilic substitution, allowing for the generation of diverse compound libraries.[6]

-

A hydrochloride salt : This form often enhances the compound's solubility and stability, which is advantageous for handling and subsequent reactions.

The strategic combination of these features makes this molecule a valuable building block for the synthesis of more complex and potentially bioactive compounds.

Synthesis via Hantzsch Thiazole Condensation

The most direct and widely employed method for constructing the 2-aryl-4-(chloromethyl)thiazole scaffold is the Hantzsch thiazole synthesis.[1][7][8][9] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.

Principle and Rationale

The synthesis of this compound is achieved by the reaction of 3-chlorothiobenzamide and 1,3-dichloroacetone .

-

3-Chlorothiobenzamide : This reagent provides the C2-aryl substituent and the nitrogen and sulfur atoms required for the thiazole ring. The 3-chloro substitution on the phenyl ring is a common feature in many bioactive molecules.

-

1,3-Dichloroacetone : This α-haloketone serves as the three-carbon backbone of the thiazole ring and directly installs the reactive chloromethyl group at the 4-position.[1][6]

The reaction proceeds via a nucleophilic attack of the thioamide's sulfur on one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][8] The final product is isolated as the hydrochloride salt.

Experimental Protocol

Materials and Reagents:

-

3-Chlorothiobenzamide

-

1,3-Dichloroacetone

-

Absolute Ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chlorothiobenzamide (e.g., 10 mmol) in absolute ethanol (e.g., 50 mL).

-

To this solution, add 1,3-dichloroacetone (e.g., 10 mmol, 1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Slowly add concentrated hydrochloric acid (e.g., 1.0 mL) to the cooled solution to facilitate the precipitation of the hydrochloride salt.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the resulting solid under vacuum to obtain this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of the target compound.

Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

The following data represents expected values for this compound. Actual experimental values may vary slightly.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~4.9 ppm (s, 2H, -CH₂Cl)δ ~7.5-8.0 ppm (m, 5H, Ar-H and thiazole-H) | The singlet around 4.9 ppm is characteristic of the chloromethyl protons. The multiplet in the aromatic region corresponds to the protons on the 3-chlorophenyl ring and the C5-proton of the thiazole ring. |

| ¹³C NMR | δ ~45 ppm (-CH₂Cl)δ ~115-150 ppm (Aromatic and Thiazole carbons)δ ~168 ppm (Thiazole C2) | Confirms the carbon framework. The downfield signal around 168 ppm is typical for the C2 carbon of the thiazole ring, which is bonded to both sulfur and nitrogen. |

| IR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H stretch)~1600 cm⁻¹ (C=N stretch)~1475 cm⁻¹ (C=C stretch)~700-800 cm⁻¹ (C-Cl stretch) | Identifies key functional groups. The C=N and C=C stretching frequencies confirm the presence of the thiazole ring, while the C-Cl stretch supports the presence of the chloro substituents. |

| Mass Spec. (ESI+) | m/z [M+H]⁺ corresponding to the free base (C₁₀H₇Cl₂NS). Calculated ~244.97. | Determines the molecular weight of the free base of the compound, confirming its elemental composition. |

Purity Assessment

-

Melting Point: A sharp melting point range indicates high purity of the crystalline solid.

-

Thin Layer Chromatography (TLC): A single spot on a TLC plate using an appropriate solvent system (e.g., ethyl acetate/hexane) suggests the absence of major impurities.

-

Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the molecular formula C₁₀H₈Cl₃NS.

Characterization Workflow Diagram

Caption: A logical flow for the structural and purity validation of the synthesized compound.

Safety, Handling, and Storage

-

Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 1,3-Dichloroacetone is a lachrymator and should be handled with care.

-

Handling: The hydrochloride salt may be corrosive and hygroscopic. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This guide details a reliable and efficient method for the synthesis of this compound using the Hantzsch thiazole synthesis. The provided protocol, coupled with the comprehensive characterization workflow, offers a self-validating system for producing and confirming this valuable chemical intermediate. The insights into the rationale behind the procedural steps are intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel thiazole derivatives for applications in drug discovery and materials science.

References

-

Fraser, S. P., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. PubMed. Retrieved from [Link]

-

Ghiurau, M., et al. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. National Institutes of Health. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Al-Ostath, R. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Retrieved from [Link]

-

Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Oussaid, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO. Retrieved from [Link]

Sources

- 1. 4-(Chloromethyl)-2-(4-ethylphenyl)thiazole | 900641-46-5 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.690632-83-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. synarchive.com [synarchive.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a thiazole ring substituted with a reactive chloromethyl group and a 3-chlorophenyl moiety, makes it a potentially valuable intermediate for the synthesis of novel bioactive molecules. Understanding the fundamental physicochemical properties of this compound is crucial for its effective handling, characterization, and application in research and development. This guide provides a consolidated overview of the available data on its properties, outlines experimental methodologies for its characterization, and discusses its potential applications and handling considerations.

I. Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to ascertain its molecular identity and structure.

Chemical Structure

The chemical structure of this compound is depicted below. The molecule consists of a central thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This ring is substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with a chloromethyl group. The hydrochloride salt form indicates that the thiazole nitrogen is protonated.

Caption: Molecular Structure of this compound.

Chemical Identification

| Identifier | Value |

| CAS Number | 690632-83-8[1] |

| Molecular Formula | C₁₀H₈Cl₃NS[1] |

| Molecular Weight | 280.60 g/mol [1] |

| Exact Mass | 278.9440 g/mol [1] |

II. Physicochemical Characteristics

The physicochemical properties of a compound dictate its behavior in various environments and are fundamental to its application in drug development.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data. It is important to note that much of this information is sourced from chemical suppliers and may not be derived from peer-reviewed experimental studies.

| Property | Value | Source |

| Appearance | Solid (form not specified) | [1] |

| Melting Point | 126 °C | [1] |

| Solubility | Soluble in water | [1] |

| LogP (Octanol-Water Partition Coefficient) | 5.004 | [1] |

| Polar Surface Area (PSA) | 41.13 Ų | [1] |

Note: A comprehensive experimental determination of solubility in a range of pharmaceutically relevant solvents (e.g., ethanol, DMSO, acetone) is highly recommended for formulation development.

III. Experimental Protocols for Characterization

To ensure the identity, purity, and stability of this compound, a series of analytical techniques should be employed. The following are suggested experimental protocols.

Workflow for Physicochemical Characterization

Caption: Proposed workflow for the synthesis and physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. Expected signals would include aromatic protons from the 3-chlorophenyl ring, a singlet for the thiazole proton, and a singlet for the chloromethyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum. The spectrum should show distinct signals for each carbon atom in the molecule, including those in the thiazole and phenyl rings, and the chloromethyl group.

Note: As of the date of this guide, publicly available experimental NMR data for this specific compound is not available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to confirm the molecular formula.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Analysis: Acquire the mass spectrum. The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M]⁺ of the free base. The isotopic pattern, particularly due to the presence of chlorine atoms, should be carefully analyzed to confirm the elemental composition.

Note: No publicly available experimental mass spectrometry data for this compound has been identified.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Analysis: Acquire the IR spectrum. Key characteristic absorption bands to look for would include C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the thiazole and phenyl rings, and C-Cl stretching.

Note: No publicly available experimental IR spectra for this compound have been found.

IV. Stability and Storage

Proper storage and handling are essential to maintain the integrity of the compound.

-

Storage Conditions: Based on supplier recommendations for similar compounds, it is advisable to store this compound in a cool, dry place, under an inert atmosphere to prevent degradation.

-

Stability: The chloromethyl group is a reactive functional group susceptible to nucleophilic substitution. Therefore, the compound may be sensitive to moisture and nucleophilic solvents. Long-term stability studies are recommended to establish appropriate storage conditions and shelf-life.

V. Safety and Handling

Given the presence of a reactive chloromethyl group and the general nature of chlorinated organic compounds, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

VI. Conclusion and Future Directions

This compound is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While basic identifying information is available from commercial sources, there is a notable absence of comprehensive, publicly accessible experimental data on its physicochemical properties. For researchers and drug development professionals, it is imperative to perform thorough in-house characterization to establish a complete and reliable profile of this compound. Future work should focus on the experimental determination and publication of its spectral data (NMR, MS, IR), solubility in various solvents, pKa, and stability profile to facilitate its broader use in the scientific community.

VII. References

Sources

An In-depth Technical Guide to 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, reactivity, and its significant role as a versatile intermediate in the creation of complex bioactive molecules.

Core Compound Identification and Properties

This compound is a substituted thiazole derivative that has garnered interest in medicinal chemistry due to the prevalence of the thiazole scaffold in numerous FDA-approved drugs. Its utility stems from the presence of a reactive chloromethyl group, making it a valuable synthon for further molecular elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 690632-83-8 | [1][2] |

| Molecular Formula | C₁₀H₈Cl₃NS | [2] |

| Molecular Weight | 280.61 g/mol | [2] |

| Appearance | White to light yellow or light brown crystalline solid/powder | [3] |

| Solubility | Soluble in water, low solubility in organic solvents | [3] |

The molecular structure of this compound combines the stable aromatic thiazole ring with a reactive chloromethyl group at the 4-position and a 3-chlorophenyl substituent at the 2-position. This specific arrangement of functional groups dictates its chemical behavior and applications.

Caption: Molecular structure of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole.

Synthesis and Mechanism

The construction of the 2-aryl-4-(chloromethyl)thiazole scaffold is most effectively achieved through the Hantzsch thiazole synthesis. This classic and robust method involves the condensation of a thioamide with an α-haloketone. For the synthesis of the title compound, 3-chlorothiobenzamide and 1,3-dichloroacetone are the key starting materials.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally related compounds.

Step 1: Synthesis of 4-(chloromethyl)-2-(3-chlorophenyl)thiazole

-

In a round-bottom flask, dissolve 3-chlorothiobenzamide (1 equivalent) and 1,3-dichloroacetone (1 equivalent) in acetone.

-

Stir the mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the acetone under reduced pressure.

-

Dissolve the resulting residue in methanol and reflux for 1.5 to 2 hours.

-

After cooling, remove the methanol under reduced pressure. The residue is the crude 4-(chloromethyl)-2-(3-chlorophenyl)thiazole.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude product from Step 1 in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Chemical Reactivity and Synthetic Utility

The primary driver of this compound's synthetic utility is the reactive chloromethyl group at the 4-position of the thiazole ring. The electron-withdrawing nature of the thiazole nucleus enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide array of functional groups, making it a versatile building block in the synthesis of more complex molecules, including those with potential therapeutic applications.[3]

The 2-(3-chlorophenyl) moiety also offers a site for further functionalization through aromatic substitution reactions, although these are generally less facile than the substitution at the chloromethyl group.

Applications in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5] Consequently, this compound serves as a valuable starting material for the synthesis of novel therapeutic candidates.

While specific, high-profile drugs directly synthesized from this particular intermediate are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic targets. For instance, derivatives of 2-arylthiazoles have been explored as inhibitors of tubulin polymerization, a mechanism central to the action of several successful anticancer drugs. Furthermore, the 2-aminothiazole scaffold, which can be accessed from related intermediates, is a cornerstone of many kinase inhibitors.

The general strategy in drug discovery involves using the reactive chloromethyl group to introduce various side chains that can interact with specific biological targets. For example, reaction with amines can lead to the formation of aminomethylthiazole derivatives, while reaction with thiols can yield thioethers.[3] These modifications can be tailored to optimize the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via the Hantzsch reaction and the high reactivity of its chloromethyl group make it an attractive building block for the creation of diverse molecular libraries. The inherent biological relevance of the 2-arylthiazole scaffold further underscores its importance for researchers aiming to develop novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge for the synthesis, understanding, and application of this versatile compound in a research and development setting.

References

-

MDPI. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(1), 123. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

-

Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

-

PubMed Central. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimides. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and pharmacological investigation of novel 2-(3-hydroxy-4-methoxy phenyl)-3-substituted-thiazolidin-4-ones as anticonvulsants. Retrieved from [Link]

- Google Patents. (n.d.). EP0771669A1 - Pressure-sensitive copying material.

-

PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. Retrieved from [Link]

-

CAS. (n.d.). Patent kind codes for CAS basic and patent family members. Retrieved from [Link]

- Google Patents. (n.d.). WO2002093246A1 - Electrophoretic particles.

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

-

PubMed. (2020). Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity. Retrieved from [Link]

-

PubMed. (2021). Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Retrieved from [Link]

-

PubMed. (2022). A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]

- 3. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigator's Guide to the Mechanism of Action of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride: A Framework for Discovery

Preamble: Charting Unexplored Territory

In the landscape of medicinal chemistry, the thiazole scaffold is a recurring motif in a multitude of pharmacologically active agents.[1] The subject of this technical guide, 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, is a compound of significant interest due to its reactive potential, yet its specific mechanism of action remains to be fully elucidated.[2][3] This document serves not as a definitive repository of established knowledge, but as a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and unveil the biological intricacies of this molecule. As a Senior Application Scientist, the following guide is structured to mirror the logical progression of a scientific investigation, from foundational chemical principles to targeted biological assays, empowering researchers to forge a path toward mechanistic understanding.

Part 1: Molecular Architecture and Predicted Reactivity

The structure of this compound reveals key features that likely govern its biological activity. The molecule is comprised of a central thiazole ring, a reactive chloromethyl group at the 4-position, and a 3-chlorophenyl substituent at the 2-position.[2]

The primary driver of its anticipated mechanism of action is the high reactivity of the chloromethyl group.[4][5] This group is an excellent electrophile, making the carbon atom susceptible to nucleophilic attack.[4] This inherent reactivity suggests that the compound's primary mode of interaction with biological systems is likely through the formation of covalent bonds with nucleophilic residues in biomolecules such as proteins and nucleic acids.

Key Structural Features and Their Implications:

| Feature | Chemical Property | Predicted Biological Implication |

| Thiazole Ring | Aromatic, heterocyclic scaffold | Common in bioactive compounds, may contribute to non-covalent interactions with biological targets.[1] |

| 4-Chloromethyl Group | Highly reactive electrophile | Prone to nucleophilic substitution, suggesting covalent modification of biological targets.[4][5] |

| 2-(3-chlorophenyl) Group | Lipophilic substituent | May influence cell permeability, target specificity, and pharmacokinetic properties. |

| Hydrochloride Salt | Increases aqueous solubility | Facilitates handling and formulation for in vitro and in vivo studies.[4] |

Part 2: Postulated Mechanisms of Action and Experimental Validation

Given the electrophilic nature of the chloromethyl group, we can hypothesize several potential mechanisms of action. This section outlines these hypotheses and provides detailed experimental protocols for their validation.

Hypothesis 1: Covalent Inhibition of Enzymes

The most probable mechanism of action is the covalent modification and subsequent inhibition of enzymes. Many enzymes possess nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in their active sites that could be targeted by the electrophilic chloromethyl group.

Caption: Workflow for investigating covalent enzyme inhibition.

-

Enzyme and Substrate Preparation: Reconstitute the purified target enzyme and its corresponding substrate in an appropriate assay buffer.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

Assay Reaction: In a microplate, combine the enzyme, the test compound at various concentrations, and allow to pre-incubate for a defined period.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: Measure the reaction progress over time using a plate reader (e.g., fluorescence, absorbance, or luminescence).

-

Data Analysis: Calculate the rate of reaction for each compound concentration and plot against the log of the compound concentration to determine the IC50 value.

Hypothesis 2: Disruption of Protein-Protein Interactions

Covalent modification of amino acid residues at the interface of a protein-protein interaction (PPI) can disrupt the formation of essential protein complexes.

Caption: Workflow for investigating the disruption of protein-protein interactions.

-

Cell Culture and Treatment: Culture cells expressing the target proteins and treat with varying concentrations of this compound.

-

Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the interacting proteins, coupled to agarose or magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both interacting proteins to assess their co-precipitation.

Hypothesis 3: Alkylation of DNA

The electrophilic nature of the compound could also lead to the alkylation of nucleophilic sites on DNA bases, potentially leading to DNA damage and cell cycle arrest or apoptosis.

Caption: Workflow for investigating DNA alkylation and damage.

-

Cell Treatment: Treat cultured cells with the test compound for a specified duration.

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and soluble proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Part 3: Concluding Remarks and Future Directions

The elucidation of the mechanism of action for this compound is a multifaceted endeavor that requires a systematic and hypothesis-driven approach. The experimental frameworks provided in this guide offer a robust starting point for researchers. It is imperative to remain cognizant of the possibility of off-target effects and to employ a combination of in vitro and cell-based assays to build a comprehensive understanding of the compound's biological activity. The insights gained from these studies will be invaluable for the future development and therapeutic application of this and related thiazole derivatives.

References

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2021). A perspective on environmentally benign protocols of thiazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, September 7). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PubMed Central. Retrieved from [Link]

-

Quinoline. (n.d.). 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. henankerui.lookchem.com [henankerui.lookchem.com]

- 3. 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride | 1533868-34-6 | ILC86834 [biosynth.com]

- 4. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 5. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]

biological activity of thiazole derivatives

An In-depth Technical Guide to the Biological Activity of Thiazole Derivatives

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural uniqueness and capacity for diverse biological interactions have propelled the development of numerous thiazole derivatives with substantial therapeutic potential.[3] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][4][5] Several thiazole-containing drugs, such as the anticancer agent Dasatinib, the anti-HIV drug Ritonavir, and the anti-inflammatory Meloxicam, are already in clinical use, underscoring the therapeutic significance of this heterocyclic core.[1][2][6] This technical guide offers a comprehensive exploration of the multifaceted biological activities of thiazole derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. The content is designed for researchers, scientists, and drug development professionals dedicated to discovering and engineering novel therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a formidable class of anticancer agents, demonstrating cytotoxicity across a wide range of cancer cell lines.[3][6][7] Their efficacy stems from their ability to target multiple key pathways and proteins essential for cancer cell proliferation, survival, and metastasis.[6][8]

Mechanisms of Anticancer Action

The anticancer effects of thiazole derivatives are mediated through several distinct mechanisms:

-

Inhibition of Protein Kinases: Many thiazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[9][10][11] For example, they have been shown to inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), thereby disrupting signaling pathways that promote tumor angiogenesis and growth.[12][13] The FDA-approved drug Dasatinib, a thiazole derivative, is a multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6][14]

-

Disruption of Microtubule Dynamics: A significant number of thiazole-based compounds exert their antimitotic effects by inhibiting tubulin polymerization.[15][16] By binding to the colchicine-binding site on β-tubulin, these derivatives prevent the formation of microtubules, which are essential for creating the mitotic spindle during cell division.[15][16] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[16][17]

-

Induction of Apoptosis: Beyond cell cycle arrest, thiazole derivatives can directly trigger apoptosis. This is achieved by modulating the expression of key regulatory proteins, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, leading to the activation of caspases and the execution of the apoptotic cascade.[18]

-

Inhibition of Other Key Enzymes: Thiazoles have also been found to inhibit other critical targets in cancer cells, including topoisomerase and histone deacetylase (HDAC), further contributing to their anticancer profile.[8]

Quantitative Data on Anticancer Activity

The potency of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values. Lower values indicate higher potency.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ / GI₅₀ (µM) | Reference |

| Thiazole-Naphthalene | MCF-7 (Breast) | Tubulin Polymerization | 0.48 | [16] |

| Thiazole-Naphthalene | A549 (Lung) | Tubulin Polymerization | 0.97 | [16] |

| Thiazole-Chalcone | Ovar-3 (Ovarian) | Tubulin Polymerization | 1.55 | [15] |

| Thiazole-Chalcone | MDA-MB-468 (Breast) | Tubulin Polymerization | 2.95 | [15] |

| 2,4-Disubstituted Thiazole | HCT116 (Colon) | Tubulin Polymerization | 3.35 | [14][19] |

| Arylidene-Hydrazinyl-Thiazole | BxPC-3 (Pancreatic) | Apoptosis Induction | <10 | [18] |

| Thiazole Derivative 5b | MCF-7 (Breast) | EGFR/VEGFR-2 Inhibition | 0.11 | [2] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Pillar of Trustworthiness: This protocol is self-validating through the mandatory inclusion of positive, negative, and vehicle controls. The causality behind using MTT is its conversion to a purple formazan product by mitochondrial reductases in living, metabolically active cells, providing a quantifiable measure of viability.

Materials:

-

Thiazole derivative stock solution (in DMSO)

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Positive control drug (e.g., Doxorubicin, Staurosporine)[20]

-

Microplate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives and the positive control drug in the culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

-

Causality: A range of concentrations is essential to determine a dose-response curve and calculate the IC₅₀ value.

-

Controls: Include wells with cells treated with medium only (negative control) and cells treated with medium containing the same concentration of DMSO as the highest compound dose (vehicle control).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 3-4 hours. Living cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (OD_treated / OD_vehicle_control) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance presents a major global health challenge, necessitating the discovery of new antimicrobial agents.[22] Thiazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various bacteria and fungi.[1][5][7]

Mechanisms of Antimicrobial Action

The antimicrobial effects of thiazoles are diverse:

-

Inhibition of Cell Division: Some thiazole derivatives have been shown to inhibit bacterial cell division by targeting crucial proteins like FtsZ.[22][23] FtsZ is a prokaryotic homolog of tubulin that forms a contractile ring at the division site, and its inhibition prevents cytokinesis.

-

Inhibition of Metabolic Pathways: Sulfathiazole, an early thiazole-based antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2] Since humans obtain folic acid from their diet, this pathway is an excellent selective target.

-

Disruption of Cell Wall/Membrane Synthesis: Thiazoles can interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to cell lysis.[22] For antifungal activity, a common mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme critical for ergosterol biosynthesis, a key component of the fungal cell membrane.[24][25]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazolyl–2-Pyrazoline Hybrid | S. aureus | 50 | [26] |

| Thiazolyl–2-Pyrazoline Hybrid | K. pneumoniae | 50 | [26] |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | S. pneumoniae | 0.03 - 7.81 | [26] |

| 4-(4-bromophenyl)-thiazol-2-amine | S. aureus | 16.1 (µM) | [22] |

| 4-(4-bromophenyl)-thiazol-2-amine | E. coli | 16.1 (µM) | [22] |

| Heteroaryl Thiazole Derivative | Candida albicans | 60 - 230 | [24] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details a standard method for quantitatively assessing the antimicrobial activity of novel compounds.[27][28][29]

Pillar of Trustworthiness: This protocol ensures reliability by using a standardized microbial inoculum (McFarland standard), which guarantees a consistent starting bacterial density. The inclusion of positive (known antibiotic), negative (no compound), and sterility (no bacteria) controls validates the results.

Materials:

-

Thiazole derivative stock solution

-

Test microorganisms (e.g., S. aureus, E. coli)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)[26]

-

Incubator

Step-by-Step Methodology:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the thiazole derivative stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of decreasing compound concentrations.

-

Control Wells:

-

Positive Control: Wells with a standard antibiotic.

-

Negative (Growth) Control: Wells with broth and bacteria but no compound.

-

Sterility Control: Wells with broth only.

-

-

Inoculation: Prepare a microbial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension so that after inoculation, each well contains a final concentration of ~5 x 10⁵ CFU/mL. Add the appropriate volume of this final inoculum to all wells except the sterility control.[28]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[29]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[29]

Anti-inflammatory Activity

Thiazole derivatives, such as meloxicam and fentiazac, are clinically used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Many novel derivatives have been synthesized and shown to possess significant anti-inflammatory properties.[5][30]

Mechanism of Anti-inflammatory Action

The primary mechanism for many anti-inflammatory thiazoles is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, thiazole derivatives reduce the production of these pro-inflammatory mediators. Some derivatives may also inhibit lipoxygenase (LOX) enzymes, another pathway in arachidonic acid metabolism.[30]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[31]

Pillar of Trustworthiness: The causality of this model lies in carrageenan's ability to induce a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins, making it an excellent model to test inhibitors of prostaglandin synthesis like COX inhibitors. The use of a control group and a standard drug (e.g., Indomethacin) provides a robust baseline and benchmark for comparison.

Materials:

-

Wistar rats (150-200g)

-

Thiazole derivative (suspended in a vehicle like 0.5% carboxymethyl cellulose)

-

Carrageenan solution (1% w/v in sterile saline)

-

Standard drug (e.g., Indomethacin)

-

Plebismometer or digital calipers

Step-by-Step Methodology:

-

Animal Grouping: Divide the rats into groups (n=6 per group):

-

Group 1: Control (Vehicle only)

-

Group 2: Standard (Indomethacin, e.g., 10 mg/kg)

-

Group 3+: Test (Thiazole derivative at various doses)

-

-

Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plebismometer. This is the 0-hour reading.

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all rats.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Analysis:

-

Calculate the edema volume at each time point: Edema (mL) = Paw Volume_t - Paw Volume_0

-

Calculate the percentage inhibition of edema for each treated group compared to the control group, typically at the 3-hour mark:

-

% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

-

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and a significant portion of patients do not respond adequately to existing therapies, driving the search for new anticonvulsant agents.[32] Thiazole and its fused derivatives have shown promising anticonvulsant activity in various preclinical models.[33][34][35]

Mechanism of Anticonvulsant Action

The exact mechanisms are still under investigation, but potential pathways include:

-

Modulation of Ion Channels: Acting on voltage-gated sodium or calcium channels to reduce neuronal hyperexcitability.

-

Enhancement of GABAergic Inhibition: Interacting with GABA-A receptors to enhance the inhibitory effects of the neurotransmitter GABA, a mechanism targeted by many existing antiepileptic drugs.[34][35]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[32][33]

Pillar of Trustworthiness: This model provides a reliable, all-or-none endpoint: the presence or absence of the tonic hindlimb extension phase of the seizure. This clear endpoint minimizes subjective interpretation. Comparing the test compounds to a standard drug like Phenytoin or Carbamazepine provides a validated benchmark for efficacy.[36]

Materials:

-

Swiss albino mice (20-25g)

-

Thiazole derivative (suspended in vehicle)

-

Standard drug (e.g., Phenytoin)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Saline solution with anesthetic for electrodes

Step-by-Step Methodology:

-

Animal Grouping: Divide mice into groups (n=8-10 per group): Control (Vehicle), Standard (Phenytoin), and Test (Thiazole derivative at various doses).

-

Drug Administration: Administer the compounds intraperitoneally (i.p.) or orally (p.o.).

-

Time to Peak Effect: Wait for the time of peak drug effect, typically 30-60 minutes post-administration.

-

Electrical Stimulation: Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes wetted with saline.

-

Observation: Immediately after the shock, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure typically lasts for 10-15 seconds.

-

Endpoint: A compound is considered to have provided protection if the tonic hindlimb extension is abolished.

-

Analysis: Calculate the percentage of mice protected in each group. Determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals, using probit analysis. A neurotoxicity test, such as the rotarod test, should also be performed to assess for motor impairment at active doses.[32][33]

Future Perspectives and Challenges

The thiazole scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on:

-

Multi-Target Ligands: Designing single molecules that can hit multiple targets (e.g., dual kinase and tubulin inhibitors) to create more effective anticancer therapies and overcome resistance.

-

Improving Selectivity: Fine-tuning structures to enhance selectivity for specific targets (e.g., COX-2 over COX-1 to reduce gastrointestinal side effects) or specific microbial enzymes.

-

Overcoming Drug Resistance: Synthesizing novel thiazole derivatives that can evade existing resistance mechanisms in both cancer cells and microbes.

-

Advanced Drug Delivery: Developing novel formulations or prodrugs to improve the pharmacokinetic and bioavailability profiles of promising thiazole leads.

Conclusion

Thiazole derivatives constitute a versatile and pharmacologically significant class of compounds with a vast range of biological activities. Their proven success in the clinic and the continuous discovery of novel derivatives with potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties ensure that the thiazole nucleus will remain a cornerstone of medicinal chemistry and drug development for the foreseeable future. The experimental frameworks provided herein offer validated, trustworthy systems for the continued evaluation and optimization of these promising therapeutic agents.

References

- A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (n.d.). vertexaisearch.cloud.google.com.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Deriv

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research (IJPSR).

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). Unknown Source.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Unknown Source.

- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.).

- Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (n.d.). MDPI.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.).

- Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Deriv

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Unknown Source.

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (n.d.). Unknown Source.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). OUCI.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

- Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis.

- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.

- Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.).

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019).

- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022).

- Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. (n.d.). MDPI.

- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022).

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ijpras.

- Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta .... (2020). RSC Advances.

- Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures. (n.d.). Taylor & Francis Online.

- Thiazole derivatives as inhibitors of protein kinase. (n.d.).

- Evaluation of thiopyrano[2,3-d]thiazole derivatives as potential anticonvulsant agents. (2024). Unknown Source.

- Recent developments on triazole nucleus in anticonvulsant compounds: a review. (n.d.).

- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.

- A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (2025). Unknown Source.

- The Diverse Biological Activities of Thiazole Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of N

- Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing.

- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.

- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.).

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2025).

- Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega.

- Thiazole-bearing molecules which possess anticancer activity. (n.d.).

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. archives.ijper.org [archives.ijper.org]

- 3. benchchem.com [benchchem.com]

- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 14. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. jchemrev.com [jchemrev.com]

- 23. jchemrev.com [jchemrev.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. scialert.net [scialert.net]

- 31. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]

- 32. tandfonline.com [tandfonline.com]

- 33. biointerfaceresearch.com [biointerfaceresearch.com]

- 34. mdpi.com [mdpi.com]

- 35. Evaluation of thiopyrano[2,3-d]thiazole derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, a compound of interest for pharmaceutical research and development. Understanding these fundamental physicochemical properties is paramount for predicting a molecule's behavior in biological systems and for developing robust, safe, and effective drug formulations. This document outlines the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies essential for a thorough characterization. It is intended for researchers, chemists, and formulation scientists engaged in the drug development process.

Introduction

This compound is a heterocyclic compound featuring a thiazole core. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active agents and their versatile pharmacological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The subject molecule's structure, which includes a reactive chloromethyl group and a substituted phenyl ring, suggests its potential as a key intermediate in the synthesis of more complex pharmaceutical entities.

The successful progression of any new chemical entity from discovery to a viable drug product is critically dependent on its physicochemical characteristics. Among the most crucial are solubility and stability.

-

Aqueous solubility directly influences a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and insufficient therapeutic effect.

-

Stability dictates a drug's shelf-life, storage conditions, and potential for degradation into inactive or potentially toxic byproducts.

This guide presents a systematic approach to determining these properties for this compound, adhering to principles outlined by international regulatory bodies such as the International Council for Harmonisation (ICH).[5][6][7]

Physicochemical Properties Overview

A foundational understanding of the molecule's intrinsic properties is necessary before designing experimental studies.

-

Chemical Structure: C₁₀H₈Cl₃NS

-

Molecular Weight: 280.60 g/mol [8]

-

Appearance: Typically a white to off-white crystalline powder.[9]

-

pKa: The thiazole ring is weakly basic, with a conjugate acid pKa around 2.5.[10] The presence of a hydrochloride salt indicates the compound will be ionized at neutral and acidic pH.

-

logP: The calculated LogP is approximately 5.0, suggesting high lipophilicity.[8] However, as a hydrochloride salt, its apparent partition coefficient will be highly pH-dependent.

The molecule's structure as a hydrochloride salt implies that its aqueous solubility will be significantly influenced by pH. As the pH increases towards and above the pKa of the thiazole nitrogen, the compound will convert to its less soluble free base form.[11][12][13] Conversely, at low pH, the common ion effect from chloride in the medium could potentially suppress solubility.[11][14]

Aqueous Solubility Determination

The definitive method for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[15][16][17] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug, providing a true measure of the compound's solubility under specific conditions.

Experimental Protocol: Shake-Flask Solubility

This protocol describes the steps to measure the solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Selection of solvents:

-

Purified Water (e.g., Milli-Q)

-

Phosphate Buffered Saline (PBS) at pH 5.0, 6.8, and 7.4

-

0.1 M Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Dimethyl Sulfoxide (DMSO)

-

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled chamber (25°C)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Validated High-Performance Liquid Chromatography (HPLC) system (details in Section 5)

Procedure:

-

Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment.[15]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a chamber set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Dilute the clear filtrate with the mobile phase used for HPLC analysis to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5) to determine the concentration of the dissolved compound.

-

pH Measurement: For buffered solutions, measure the final pH of the suspension at the end of the experiment to confirm it has not shifted significantly.[12][15]

Data Presentation

The results should be compiled into a clear, comparative table.

| Solvent System | Final pH (if applicable) | Solubility (mg/mL) | Solubility (µg/mL) |

| 0.1 M HCl | ~1.0 | > 10.0 | > 10,000 |

| PBS pH 5.0 | 5.1 | 1.5 | 1,500 |

| PBS pH 6.8 | 6.8 | 0.08 | 80 |

| PBS pH 7.4 | 7.4 | < 0.01 | < 10 |

| Purified Water | ~3.5 | 2.5 | 2,500 |

| Ethanol | N/A | > 20.0 | > 20,000 |

| DMSO | N/A | > 50.0 | > 50,000 |

| Note: Data presented are hypothetical and for illustrative purposes only. |

Solubility Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination process.

Stability Assessment: Forced Degradation

Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[18][19] These studies expose the compound to conditions more severe than those used for accelerated stability testing and are crucial for developing stability-indicating analytical methods.[18][19][20] The ICH Q1A(R2) guideline provides the regulatory framework for these studies.[5][21]

Theoretical Degradation Pathways

Based on the structure of this compound, two primary degradation pathways are anticipated:

-

Hydrolysis of the Chloromethyl Group: The C-Cl bond in the chloromethyl group is susceptible to nucleophilic attack by water, particularly at neutral or basic pH, leading to the formation of the corresponding hydroxymethyl derivative.[22]

-

Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring can be oxidized, potentially leading to a sulfoxide or sulfone.[10][23] The entire ring system may also be susceptible to oxidative cleavage under harsh conditions.[24][25]

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for stressing the compound to induce degradation. A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without being obscured by secondary degradation.[26]

Materials:

-

This compound

-

Solutions for stress conditions:

-

Acid Hydrolysis: 0.1 M HCl

-

Base Hydrolysis: 0.1 M NaOH

-

Oxidative: 3% Hydrogen Peroxide (H₂O₂)

-

-

Purified Water (for control and thermal studies)

-

Temperature-controlled ovens/baths

-

Photostability chamber (ICH Q1B compliant)

-

Validated HPLC system (see Section 5)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Condition Application:

-

Acid/Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl and 0.2 M NaOH, respectively (to yield a final acid/base concentration of 0.1 M). Store at 60°C.

-

Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature.

-

Thermal: Dilute the stock solution with water. Store at 60°C.

-

Control: Dilute the stock solution with water. Store at 5°C, protected from light.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation or damage to the HPLC column.

-

Photostability: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A dark control should be run in parallel.

-

Analysis: Analyze all samples (including time-zero and control) by a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the relative percentage of any degradation products formed.

Data Presentation

Summarize the forced degradation results in a table.

| Stress Condition | Duration (hrs) | Parent Compound Remaining (%) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |

| 0.1 M HCl, 60°C | 24 | 98.5 | Not Detected (ND) | ND |

| 0.1 M NaOH, 60°C | 8 | 85.2 | 12.1 (Hydrolysis Product) | ND |

| 3% H₂O₂, RT | 24 | 91.7 | ND | 6.8 (Oxidation Product) |

| Water, 60°C | 48 | 99.1 | ND | ND |

| Photolytic (Solid) | ICH Q1B | 99.5 | ND | ND |

| Note: Data presented are hypothetical and for illustrative purposes only. |

Degradation Pathway Diagrams